An In-depth Technical Guide to 4-Bromothiophene-2-acetic acid: Synthesis, Reactions, and Applications
An In-depth Technical Guide to 4-Bromothiophene-2-acetic acid: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothiophene-2-acetic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring substituted with a bromine atom and an acetic acid moiety, provides two distinct reactive sites for chemical modification. This bifunctionality allows for the systematic construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel pharmacophores and functional organic materials.[1] The thiophene core often serves as a bioisostere for a phenyl ring in drug design, potentially improving pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromothiophene-2-acetic acid, intended to serve as a technical resource for researchers in both academic and industrial settings.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of 4-Bromothiophene-2-acetic acid is provided below.
| Property | Value | Reference |
| CAS Number | 161942-89-8 | [2][3] |
| Molecular Formula | C₆H₅BrO₂S | [2][4] |
| Molecular Weight | 221.07 g/mol | [2][4] |
| Appearance | Brown powder or solid | [5] |
| Melting Point | 87-92 °C | [5] |
| Boiling Point | 331.2±27.0 °C (Predicted) | [5] |
| pKa | 4.06±0.10 (Predicted) | [5] |
| InChI Key | RQLBAXZWESSFHI-UHFFFAOYSA-N | [4] |
| SMILES | OC(=O)Cc1cc(Br)cs1 | [6] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two non-equivalent aromatic protons on the thiophene ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The thiophene protons will appear as doublets due to coupling. For a similar compound, 4-bromothiophene-2-carboxaldehyde, the thiophene protons appear in the aromatic region.[7]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the thiophene ring carbons will be influenced by the bromine and acetic acid substituents.
-
FTIR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O stretch of the carbonyl group, and characteristic C-H and C=C stretching and bending vibrations for the thiophene ring.[8][9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group. The mass spectrum of the related 4-bromophenylacetic acid shows this characteristic isotopic pattern.[10]
Synthesis of 4-Bromothiophene-2-acetic acid
The primary route for the synthesis of 4-Bromothiophene-2-acetic acid is the regioselective electrophilic bromination of thiophene-2-acetic acid.[1] The electron-rich thiophene ring is susceptible to electrophilic attack. While the acetic acid group is generally a deactivating group in electrophilic aromatic substitution on benzene, the directing effects on a five-membered ring like thiophene are more complex. Bromination preferentially occurs at the 4-position.
A key challenge in this synthesis is to prevent over-bromination, which can lead to di- and tri-brominated byproducts.[1] The use of a milder brominating agent like N-bromosuccinimide (NBS) in a solvent such as glacial acetic acid is often preferred over elemental bromine (Br₂) to achieve higher regioselectivity and minimize the formation of impurities.[1]
Experimental Protocol: Regioselective Bromination
The following is a representative protocol for the synthesis of a brominated thiophene carboxylic acid, which can be adapted for the synthesis of 4-Bromothiophene-2-acetic acid.[11]
Materials:
-
Thiophene-2-acetic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-acetic acid in glacial acetic acid.
-
Prepare a solution of NBS in glacial acetic acid.
-
Slowly add the NBS solution to the stirred solution of thiophene-2-acetic acid at room temperature. The reaction may be exothermic, and the temperature should be monitored.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water. A precipitate of the crude 4-Bromothiophene-2-acetic acid will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure product.
-
Dry the purified product under vacuum.
Caption: Synthetic workflow for 4-Bromothiophene-2-acetic acid.
Chemical Reactivity and Derivatization
4-Bromothiophene-2-acetic acid possesses two primary reactive handles for further chemical transformations: the carboxylic acid group and the carbon-bromine bond.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters and amides, which are common functional groups in pharmacologically active molecules.
Esterification can be achieved through various methods, with the Fischer-Speier esterification being a classic approach.[12] This acid-catalyzed reaction between the carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol can be used, or the water formed during the reaction can be removed.[12]
Alternatively, the carboxylic acid can be activated, for example with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by reaction with an alcohol. This method is often used for the synthesis of esters under milder conditions. A study on the esterification of the related 5-bromothiophene-2-carboxylic acid utilized DCC and DMAP for coupling with amyl alcohol.[13]
The formation of amides from 4-Bromothiophene-2-acetic acid is a crucial transformation for the synthesis of bioactive compounds. Direct condensation with an amine is generally not feasible due to the formation of an ammonium carboxylate salt.[14] Therefore, activation of the carboxylic acid is necessary.
Common methods for amide bond formation include:
-
Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine.[14] Additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can be used to suppress side reactions and racemization.[15]
-
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to form the amide.[14]
Caption: Derivatization of the carboxylic acid group.
Reactions at the Carbon-Bromine Bond
The bromine atom at the 4-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[16] This reaction is widely used in the synthesis of biaryls and conjugated systems. 4-Bromothiophene-2-acetic acid can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position of the thiophene ring.
A general procedure for a Suzuki-Miyaura coupling involves reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., PPh₃, PCy₃, or SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system, which can be aqueous or organic.[16][17][18]
Caption: Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The unique structural features of 4-Bromothiophene-2-acetic acid make it a valuable intermediate in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
Thiophene-containing compounds are prevalent in a number of FDA-approved drugs.[19] The thiophene ring is often used as a bioisosteric replacement for a benzene ring to modulate the biological activity and physicochemical properties of a drug candidate. 4-Bromothiophene-2-acetic acid serves as a scaffold for the synthesis of novel therapeutic agents. For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their spasmolytic activity, demonstrating the potential of this class of compounds in drug discovery.[13] The ability to derivatize both the carboxylic acid and the bromine atom allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
Materials Science and Organic Electronics
Thiophene-based polymers and small molecules are key components in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[20] The thiophene unit is integral to the charge transport properties of these materials. The ability to functionalize the thiophene ring through cross-coupling reactions allows for the fine-tuning of the electronic and optical properties of the resulting materials.[20] 4-Bromothiophene-2-acetic acid can be used as a monomer or a precursor to monomers for the synthesis of functional polymers.
Safety and Handling
4-Bromothiophene-2-acetic acid is classified as an irritant. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store in a cool, dry place.
Conclusion
4-Bromothiophene-2-acetic acid is a highly versatile and valuable building block for organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of facilitating its use in innovative research and development endeavors.
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